F-Chemotactic peptide

Descripción

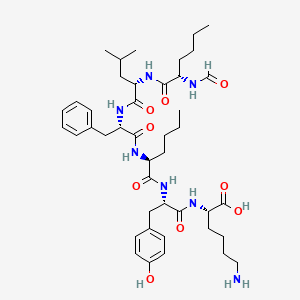

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Receptor Binding of N Formyl Nle Leu Phe Nle Tyr Lys

Binding Kinetics and Affinity of N-Formyl-nle-leu-phe-nle-tyr-lys with Formyl Peptide Receptors

The interaction of N-Formyl-nle-leu-phe-nle-tyr-lys with formyl peptide receptors is characterized by high affinity and complex binding kinetics. Studies have revealed a two-state receptor model, involving both low and high-affinity states, to best describe the binding process. nih.gov

Quantification of Formyl Peptide Receptor Binding Sites and Dissociation Constants

The affinity of N-Formyl-nle-leu-phe-nle-tyr-lys for FPRs has been quantified through various binding assays. A dissociation constant (Kd) of 2.2 nM has been reported for its binding to the formyl peptide receptor. caymanchem.com Saturation binding experiments using a fluorescein-labeled version of the peptide on different cell types have provided insights into the number of binding sites and affinity. For instance, human fetal lens epithelial cells (FHL-124) express approximately 2,500 specific binding sites per cell with a Kd of about 0.5 nM, while neutrophils have around 40,000 sites with a Kd of 3.2 nM. nih.gov

The binding affinity is also influenced by the specific receptor subtype and the cellular environment. In Chinese hamster ovary cells stably transfected with the human formyl peptide receptor (FPR), the fluorescein-labeled N-Formyl-nle-leu-phe-nle-tyr-lys bound with a Kd of 6 nM. nih.gov These findings highlight the variability in receptor density and binding affinity across different cell types.

Table 1: Dissociation Constants (Kd) and Binding Sites for N-Formyl-nle-leu-phe-nle-tyr-lys

| Cell Type/System | Receptor | Dissociation Constant (Kd) | Number of Binding Sites per Cell | Reference |

| General | FPR | 2.2 nM | Not Specified | caymanchem.com |

| Human Fetal Lens Epithelial Cells (FHL-124) | FPR1 | ~0.5 nM | ~2,500 | nih.gov |

| Human Neutrophils | FPR1 | 3.2 nM | ~40,000 | nih.gov |

| Transfected Chinese Hamster Ovary Cells | FPR | 6 nM | Not Specified | nih.gov |

Real-time Analysis of Ligand-Receptor Association and Dissociation Dynamics

Real-time analysis of the binding kinetics of formyl peptides to their receptors on human neutrophils has revealed a dynamic process. nih.gov The binding is best described by an interconverting two-receptor state model, where the receptor can exist in a low-affinity state that converts to a high-affinity state upon ligand binding. nih.govnih.gov The rate constants for both the association of the ligand to the low-affinity state and the conversion to the high-affinity state are ligand-dependent. nih.gov

For agonists, the association rate constant for the low-affinity receptor is on the order of 10^7 M⁻¹s⁻¹. nih.gov The rate constant for dissociation from this low-affinity state ranges from 10⁻² to 1 s⁻¹, while the conversion rate to the high-affinity state is slower, ranging from 10⁻⁴ to 10⁻² s⁻¹. nih.gov This conversion to a high-affinity state appears to be irreversible or very slow and is independent of G-protein coupling at 4°C. nih.gov The duration of the signaling complex is influenced by both the affinity conversion and the dissociation characteristics of each receptor state. nih.gov

Specificity of N-Formyl-nle-leu-phe-nle-tyr-lys for Formyl Peptide Receptor Subtypes, particularly FPR1

N-Formyl-nle-leu-phe-nle-tyr-lys exhibits a high degree of specificity for the formyl peptide receptor 1 (FPR1). nih.gov FPR1 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes and is crucial for mediating their response to formylated peptides. nih.govnih.gov While other FPR subtypes exist, such as FPR2 and FPR3, N-Formyl-nle-leu-phe-nle-tyr-lys demonstrates a much greater affinity for FPR1. nih.govfrontiersin.org

Competition binding assays using various FPR1 ligands have shown a consistent binding profile for N-Formyl-nle-leu-phe-nle-tyr-lys across different cell types expressing FPR1, including neutrophils and FPR1-transfected HEK 293 cells. nih.gov This indicates a primary interaction with this specific receptor subtype. The high potency of this peptide in activating neutrophil functions is attributed to its effective binding to FPR1. lktlabs.com

Molecular Determinants of N-Formyl-nle-leu-phe-nle-tyr-lys – Receptor Interaction

The high-affinity binding of N-Formyl-nle-leu-phe-nle-tyr-lys to its receptor is governed by specific molecular features of the peptide, including the N-terminal formyl group and the sequence of amino acid residues.

Role of the N-Formyl Group in Receptor Activation

The N-formyl group at the N-terminus of the peptide is a critical determinant for potent receptor activation. nih.gov While non-formylated peptides can also bind to and activate FPR1, particularly if they are long enough, the presence of the formyl group increases the potency by at least 100-fold. nih.gov This formyl group is thought to form a hydrogen bond with a hydrogen acceptor within the binding pocket of the receptor, contributing significantly to the binding energy. nih.gov The essential role of this group is further highlighted by the observation that the non-formylated analog, Nle-Leu-Phe-Nle-Tyr-Lys, does not inhibit the binding of its formylated counterpart. nih.gov

Contribution of Amino Acid Residues in N-Formyl-nle-leu-phe-nle-tyr-lys Sequence to Binding Affinity

Beyond the N-formyl group, the specific amino acid sequence of N-Formyl-nle-leu-phe-nle-tyr-lys is crucial for its high binding affinity. The hydrophobic residues, norleucine (Nle), leucine (B10760876) (Leu), and phenylalanine (Phe), are believed to interact with hydrophobic pockets within the transmembrane region of the FPR. nih.gov

Site-directed mutagenesis studies on FPR1 have identified several amino acid residues within the receptor's transmembrane helices that are critical for ligand binding. Mutations of residues such as L78 in helix II, D106 and L109 in helix III, T157 in helix IV, R201, I204, and R205 in helix V, W254 and Y257 in helix VI, and F291 in helix VII have been shown to reduce the binding affinity for a fluorescein-labeled derivative of N-Formyl-nle-leu-phe-nle-tyr-lys. nih.gov Furthermore, studies using chimeric receptors have pinpointed residues in the first extracellular loop and adjacent transmembrane domains as being essential for high-affinity binding. nih.gov These findings suggest that a coordinated folding of the extracellular and transmembrane domains creates a specific binding pocket for the peptide. nih.gov

Cellular Responses and Intracellular Signaling Pathways Mediated by N Formyl Nle Leu Phe Nle Tyr Lys

Activation of G Protein-Coupled Signaling Cascades by N-Formyl-nle-leu-phe-nle-tyr-lys

N-Formyl-nle-leu-phe-nle-tyr-lys acts as an agonist for formyl peptide receptors (FPRs), which are members of the G protein-coupled receptor (GPCR) superfamily. abmole.commedchemexpress.comlktlabs.comcaymanchem.com The binding of this peptide to FPRs initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.

Pertussis Toxin Sensitivity of N-Formyl-nle-leu-phe-nle-tyr-lys Induced Signaling

The signaling pathways induced by N-formyl peptides are sensitive to pertussis toxin (PTX). nih.gov PTX is a bacterial toxin that specifically ADP-ribosylates the α-subunit of Gi/o proteins, preventing them from interacting with their cognate GPCRs. nih.gov Treatment of neutrophils with pertussis toxin has been shown to abolish chemotaxis in response to formyl peptides. nih.gov This inhibition demonstrates that the signaling cascade initiated by N-Formyl-nle-leu-phe-nle-tyr-lys is dependent on the activation of PTX-sensitive Gi/o proteins. nih.govnih.govnih.gov The effects of N-formyl-Met-Leu-Phe on neutrophils and the inhibition of adenylate cyclase are also inhibited by pertussis toxin. sigmaaldrich.com

Intracellular Calcium Mobilization

A key event following the activation of FPRs by N-Formyl-nle-leu-phe-nle-tyr-lys is the mobilization of intracellular calcium ([Ca2+]i). nih.gov This process is a hallmark of Gi/o-coupled receptor signaling. Upon G protein activation, the βγ-subunits are thought to activate phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This transient increase in intracellular calcium is a critical second messenger that contributes to the activation of various downstream effector proteins. nih.gov Studies have shown that formyl peptides induce a rapid and transient increase in intracellular calcium in neutrophils, and this response is inhibited by pertussis toxin, further linking it to the Gi/o pathway. nih.govnih.gov

Activation of Mitogen-Activated Protein Kinases (MAPKs)

The signaling cascade initiated by N-Formyl-nle-leu-phe-nle-tyr-lys also involves the activation of mitogen-activated protein kinases (MAPKs). MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of neutrophil activation by formyl peptides, the p38 MAPK and ERK1/2 (extracellular signal-regulated kinase) pathways are particularly important. nih.gov Activation of these MAPK pathways is believed to be downstream of both G protein activation and the increase in intracellular calcium. nih.gov The activation of p38 MAPK, for instance, is partially inhibited by preventing the fMLP-induced cytosolic calcium transient. nih.gov

Akt Phosphorylation

Another important signaling pathway activated by N-Formyl-nle-leu-phe-nle-tyr-lys is the phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, also known as protein kinase B, is a serine/threonine kinase that plays a crucial role in cell survival, growth, and metabolism. The activation of FPRs leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, where it is subsequently phosphorylated and activated by other kinases. Research indicates that N-Formyl-Met-Leu-Phe can induce chemotaxis even in the absence of PI3Kγ, suggesting the involvement of other signaling pathways in this process. sigmaaldrich.com

N-Formyl-nle-leu-phe-nle-tyr-lys Induced Downstream Functional Responses in Target Cells

The activation of the aforementioned signaling pathways culminates in various functional responses in target cells, most notably chemotaxis and cell migration.

Reactive Oxygen Species (ROS) Production

The activation of neutrophils by formyl peptides is marked by a "respiratory burst," a rapid increase in oxygen consumption that leads to the production of reactive oxygen species (ROS). These molecules are highly reactive and play a critical role in the killing of pathogens.

N-Formyl-nle-leu-phe-nle-tyr-lys has been shown to elicit an oxidative burst in neutrophils. nih.gov This response is a hallmark of neutrophil activation mediated by FPR agonists. The binding of the peptide to the formyl peptide receptor initiates a signaling cascade that culminates in the assembly and activation of the NADPH oxidase enzyme complex. This enzyme complex then catalyzes the production of superoxide (B77818) anions (O₂⁻), a primary ROS. nih.govsigmaaldrich.com

While detailed quantitative studies on the extent of superoxide generation specifically induced by N-Formyl-nle-leu-phe-nle-tyr-lys are not as extensively documented as for the prototypical formyl peptide fMLP, its role as an agonist confirms its capacity to induce this response. nih.gov Studies on the more general class of N-formylated oligopeptides, to which N-Formyl-nle-leu-phe-nle-tyr-lys belongs, have established that this superoxide generation is a key functional outcome of receptor engagement. wikipedia.org

| Cellular Response | Mediator | Key Enzyme | Outcome |

| Respiratory Burst | N-Formyl-nle-leu-phe-nle-tyr-lys | NADPH Oxidase | Production of Superoxide Anion (O₂⁻) |

Granule Exocytosis and Enzyme Release (e.g., Elastase)

Upon activation by chemoattractants like N-Formyl-nle-leu-phe-nle-tyr-lys, neutrophils release the contents of their intracellular granules into the extracellular space or into phagosomes. This process, known as degranulation or exocytosis, is essential for the breakdown of microbial components and the modulation of the inflammatory response. These granules contain a variety of enzymes and antimicrobial proteins, including elastase. wikipedia.orgnih.gov

As a potent FPR agonist, N-Formyl-nle-leu-phe-nle-tyr-lys is expected to induce the release of such enzymes. The binding of the peptide to its receptor triggers signaling pathways that lead to the fusion of the granule membranes with the plasma membrane, resulting in the secretion of their contents. wikipedia.org Neutrophil elastase, a powerful serine protease, is a major component of azurophilic granules and its release contributes to the degradation of the extracellular matrix and bacterial proteins. nih.gov

| Process | Inducer | Cellular Organelle | Released Component (Example) |

| Granule Exocytosis | N-Formyl-nle-leu-phe-nle-tyr-lys | Neutrophil Granules | Elastase |

Cell Adhesion and Integrin Activation

The recruitment of neutrophils to sites of inflammation requires their adhesion to the endothelial lining of blood vessels. This process is mediated by cell adhesion molecules, particularly integrins. N-Formyl-nle-leu-phe-nle-tyr-lys, through its interaction with the FPR, plays a crucial role in activating these integrins. nih.gov

Fluorescently labeled N-Formyl-nle-leu-phe-nle-tyr-lys has been used to study the behavior of the formyl peptide receptor on the neutrophil surface. Upon agonist binding, the receptors are observed to cluster and become immobilized in the cell membrane. nih.gov This receptor clustering is a critical early step in the signaling cascade that leads to a conformational change in integrins, shifting them from a low-affinity to a high-affinity state. This "inside-out" signaling enables integrins to bind firmly to their ligands on endothelial cells, facilitating the arrest of rolling leukocytes and their subsequent migration into the tissues. nih.gov

| Peptide | Receptor | Key Cellular Event | Functional Outcome |

| N-Formyl-nle-leu-phe-nle-tyr-lys | Formyl Peptide Receptor (FPR) | Receptor Clustering and Immobilization | Integrin Activation and Increased Cell Adhesion |

Receptor Dynamics and Regulation in Response to N Formyl Nle Leu Phe Nle Tyr Lys

Formyl Peptide Receptor Internalization and Cellular Processing Induced by N-Formyl-nle-leu-phe-nle-tyr-lys

The binding of N-Formyl-nle-leu-phe-nle-tyr-lys to the Formyl Peptide Receptor 1 (FPR1) initiates a cascade of events leading to the internalization and intracellular processing of the ligand-receptor complex. This process is critical for terminating the immediate signal and modulating subsequent cellular responses.

Studies utilizing a photoaffinity label of N-Formyl-nle-leu-phe-nle-tyr-lys have provided detailed insights into the kinetics of receptor internalization. In differentiated HL-60 cells, a human leukemia cell line often used as a model for neutrophil-like cells, the affinity-labeled receptor is rapidly internalized. nih.gov The rate of this internalization is temperature-dependent, with a half-life (t1/2) of 3.2 minutes at 37°C and 12 minutes at 24°C. nih.gov At 15°C, internalization is effectively halted. nih.gov

Once inside the cell, the internalized receptor is found in two distinct intracellular compartments that have lower buoyant densities than the plasma membrane. One of these compartments has been identified as being coincident with the Golgi apparatus marker, galactosyltransferase. nih.gov Within these compartments, the non-covalently bound peptide dissociates from the receptor with a half-life of 25-28 minutes. Following a lag period of approximately 3 hours, the internalized, affinity-labeled receptor undergoes degradation through a first-order process with a half-life of about 7 hours. nih.gov

Time-Dependent Alterations in Ligand-Receptor Affinity

The interaction between N-Formyl-nle-leu-phe-nle-tyr-lys and its receptor is not static; it undergoes dynamic changes in affinity over time. Real-time analyses using a fluoresceinated derivative of the hexapeptide on human neutrophils have revealed these complexities. nih.gov

Initially, the association rate constant for ligand binding is high, ranging from approximately 3 x 10⁸ M⁻¹ min⁻¹ at 4°C to about 10⁹ M⁻¹ min⁻¹ at 37°C. nih.gov However, the dissociation of the ligand is heterogeneous and is influenced by both the duration of the association and the temperature. nih.gov After short periods of association, the ligand dissociates relatively quickly, with a half-life of approximately 1-5 minutes. nih.gov In contrast, after longer incubation periods (30 minutes at 15°C or 100 minutes at 4°C), during which the ligand-receptor complex remains on the cell surface, the dissociation half-life significantly increases to over 30 minutes. nih.gov This suggests that the ligand-receptor complex undergoes a conformational change that results in a higher affinity state. nih.gov This alteration in affinity appears to parallel or slightly lag behind the time course of cellular activation events triggered by the occupied receptors. nih.gov

The reversibility of ligand binding is also lost over time at physiological temperatures, which is indicative of receptor-mediated internalization of the formyl peptides. nih.gov

Receptor Recycling and Resynthesis Mechanisms

The sustained response of cells like neutrophils to chemoattractants such as N-formyl peptides is dependent on the re-expression of surface receptors, which is achieved through receptor recycling. nih.gov The process of receptor re-expression is intricately linked to the degradation of the internalized ligand. nih.gov

Studies have shown that inhibiting the surface membrane neutral endopeptidase (NEP) with agents like phosphoramidon (B1677721) (PPAD) blocks the normal re-expression of surface fMLF receptors after they have been down-regulated. nih.gov The rate at which internalized fML[³H]F is hydrolyzed by NEP is comparable to the rate of receptor re-expression at the cell surface, suggesting that ligand hydrolysis is the rate-limiting step in the recycling process. nih.gov

To further test this, experiments were conducted using a fluorescein-labeled analog, formyl-Met-Leu-Phe-Nle-Tyr-Lys. When cells were incubated with this ligand at 15°C to allow binding without significant internalization, and then high-affinity anti-fluorescein antibody fragments were added before warming the cells to 37°C in the presence of a NEP inhibitor, the inhibitory effect on receptor re-expression was largely reversed. nih.gov This demonstrates that the degradation of the ligand is a crucial prerequisite for the receptor to be recycled back to the cell surface.

Regulation of Formyl Peptide Receptor Expression and Function

The expression and function of the Formyl Peptide Receptor are not constant but are subject to regulation by various factors, including the differentiation state of the cell, genetic variations, and transcriptional control mechanisms.

Impact of Genetic Polymorphisms on Formyl Peptide Receptor 1 (FPR1) Function and N-Formyl-nle-leu-phe-nle-tyr-lys Binding

The gene encoding human FPR1 is known to be polymorphic, containing numerous single nucleotide polymorphisms (SNPs). nih.govnih.gov These genetic variations can potentially influence the transcription of the gene and the translation of the protein, thereby affecting receptor function and ligand binding.

Research has investigated the effects of these SNPs on gene transcription and protein translation. nih.gov While several SNPs have been identified in the FPR1 gene, their direct impact on the binding of N-Formyl-nle-leu-phe-nle-tyr-lys has not been extensively detailed in the provided context. However, the presence of these polymorphisms suggests a potential for variability in receptor function and response to ligands among individuals. For instance, SNPs in the FPR1 gene have been associated with various conditions and biological markers, including blood pressure, C-reactive protein levels, and certain inflammatory diseases. nih.gov

Transcriptional Regulation of Formyl Peptide Receptor 1 (FPR1) (e.g., Role of Transcription Factor PU.1)

The transcription of the FPR1 gene is controlled by specific regulatory elements within its promoter region and the transcription factors that bind to them. Deletion and mutagenesis analysis of the FPR1 promoter has identified a critical region for its transcriptional activation. nih.gov

A promoter construct containing the region from -88 to +41 relative to the transcriptional start site showed the strongest activity, whereas a shorter construct from -72 to +41 exhibited a significant reduction in activity. nih.gov This points to the importance of the sequence between -88 and -72 for efficient transcription. nih.gov This region contains a consensus binding site for the transcription factor PU.1, which is commonly expressed in myeloid cells. nih.govplos.org

Mutagenesis of this PU.1 binding site led to a significant decrease in reporter gene expression, confirming its functional importance. nih.gov The in vivo binding of PU.1 to this site was confirmed by chromatin immunoprecipitation, and the specific binding to the nucleotide sequence from -84 to -76 (TTCCTATTT) was verified in vitro through an electrophoretic mobility shift assay (EMSA). nih.gov These findings establish PU.1 as a key transcriptional regulator of FPR1 expression.

Role of N Formyl Nle Leu Phe Nle Tyr Lys in Immunological and Inflammatory Processes

N-Formyl-nle-leu-phe-nle-tyr-lys in Neutrophil Biology and its Contribution to Host Defense

N-Formyl-nle-leu-phe-nle-tyr-lys is a powerful chemoattractant for human neutrophils, which are key players in the innate immune response. peptide.com It binds with high affinity to the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor expressed on the surface of these phagocytic cells. caymanchem.com This binding event initiates a cascade of intracellular signaling pathways, leading to a variety of physiological responses essential for host defense.

One of the primary functions triggered by N-Formyl-nle-leu-phe-nle-tyr-lys is chemotaxis, the directed migration of neutrophils towards the source of the peptide. wikipedia.org This process is fundamental for the recruitment of neutrophils to sites of infection or tissue injury, where they can carry out their effector functions. wikipedia.orgnih.gov Upon arrival, the peptide stimulates other critical neutrophil activities, including degranulation, which is the release of antimicrobial proteins and enzymes from intracellular granules, and the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, through the activation of the NADPH oxidase complex. wikipedia.orgnih.gov These actions are vital for killing invading pathogens.

The significance of the formyl peptide receptor pathway in host defense is underscored by studies on FPR-deficient mice. These mice exhibit increased susceptibility to bacterial infections, such as those caused by Listeria monocytogenes, demonstrating accelerated mortality and a higher bacterial load in organs like the liver and spleen. nih.gov This suggests a defect in the innate immune response, highlighting the critical role of FPR activation by ligands like N-Formyl-nle-leu-phe-nle-tyr-lys in containing and clearing infections. nih.gov

Contribution of N-Formyl-nle-leu-phe-nle-tyr-lys to Systemic Inflammatory Response Syndromes

While the activation of neutrophils by N-formyl peptides is crucial for localized host defense, an uncontrolled or systemic activation can lead to detrimental consequences, such as the Systemic Inflammatory Response Syndrome (SIRS). SIRS is a life-threatening condition characterized by a widespread inflammatory state. Both pathogen-associated molecular patterns (PAMPs), like bacterial formyl peptides, and damage-associated molecular patterns (DAMPs), including formylated peptides released from damaged mitochondria, can trigger SIRS by activating innate immunity. nih.gov

The binding of formyl peptide receptor agonists, a category to which N-Formyl-nle-leu-phe-nle-tyr-lys belongs, can initiate and amplify the inflammatory cascade seen in SIRS. nih.gov Neutrophils, when excessively activated throughout the body, can cause widespread tissue damage and organ dysfunction, hallmarks of severe sepsis and SIRS. nih.gov The signaling initiated by FPR1 activation contributes to the progression of inflammatory conditions by promoting the release of pro-inflammatory cytokines and the generation of reactive oxygen species. nih.gov Therefore, while essential for fighting infection, agonists like N-Formyl-nle-leu-phe-nle-tyr-lys have the potential to contribute to the pathological inflammatory state of SIRS if their activity is not properly regulated.

Interaction with Endogenous and Exogenous Modulators of Formyl Peptide Receptor Activity

The activity of N-Formyl-nle-leu-phe-nle-tyr-lys is tightly regulated by a variety of molecules that can either block its binding to FPR1 or modulate the downstream signaling pathways. These modulators include pharmacological agents and immunosuppressants.

Competitive Antagonism of N-Formyl-nle-leu-phe-nle-tyr-lys Binding by Pharmacological Agents (e.g., Propofol (B549288), Piroxicam (B610120), Bioactive Secondary Metabolites)

Several pharmacological compounds have been identified as competitive antagonists of FPR1, effectively inhibiting the actions of N-Formyl-nle-leu-phe-nle-tyr-lys.

Propofol , a widely used intravenous anesthetic, has been shown to possess anti-inflammatory properties by directly interacting with FPR1. nih.gov Research indicates that propofol competitively inhibits the binding of a fluorescent analog of fMLF, N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein, to FPR1 on human neutrophils. nih.gov This blockade attenuates neutrophil activation, leading to a significant reduction in superoxide generation, elastase release, and chemotaxis in response to formyl peptides. nih.gov

Piroxicam , a non-steroidal anti-inflammatory drug (NSAID), also exerts some of its anti-inflammatory effects through the formyl peptide receptor pathway. nih.gov Studies have demonstrated that piroxicam can block the binding of ligands to FPR1, thereby reducing neutrophil superoxide production induced by FPR agonists. nih.gov

Bioactive secondary metabolites from various natural sources have also been identified as FPR1 inhibitors. For instance, an extract from the marine bacterium Bacillus sp., designated IA-LBI07-1, has been shown to inhibit superoxide generation and elastase release in human neutrophils activated by formyl peptides. nih.gov This inhibitory effect is achieved by blocking the binding of the formyl peptide to FPR1. nih.gov The identification of such natural products opens avenues for the development of novel anti-inflammatory therapeutics targeting this receptor. nih.gov

| Pharmacological Agent | Mechanism of Action | Effect on N-Formyl-nle-leu-phe-nle-tyr-lys-induced Neutrophil Function |

| Propofol | Competitive antagonist of FPR1 | Inhibits superoxide generation, elastase release, and chemotaxis. nih.gov |

| Piroxicam | Blocks ligand binding to FPR1 | Reduces superoxide production. nih.gov |

| Bioactive Secondary Metabolites (e.g., from Bacillus sp.) | Inhibits ligand binding to FPR1 | Inhibits superoxide generation and elastase release. nih.gov |

Modulation of N-Formyl-nle-leu-phe-nle-tyr-lys Activity by Immunosuppressants (e.g., Cyclosporin A and H)

The cyclosporins, a class of cyclic peptides known for their immunosuppressive properties, have been found to modulate the activity of the formyl peptide receptor.

Cyclosporin A (CsA) , a widely used immunosuppressant, acts as a selective antagonist of FPR. nih.govoup.com It inhibits fMLF-stimulated neutrophil functions such as degranulation, chemotaxis, and calcium mobilization by blocking the binding of the cognate ligand to the receptor. nih.gov

Cyclosporin H (CsH) , a non-immunosuppressive analog of CsA, is a particularly potent and selective antagonist of the formyl peptide receptor. oup.comnih.gov It competitively inhibits the binding of formyl peptides to FPR1. oup.comoup.com The dissociation constant (Kd) for the CsH-FMLP receptor complex is significantly lower than that of other known FPR antagonists, indicating a high affinity. nih.gov This makes CsH a valuable research tool for studying the physiological and pathological roles of the formyl peptide receptor pathway. oup.commedchemexpress.com

| Immunosuppressant | Mechanism of Action | Effect on N-Formyl-nle-leu-phe-nle-tyr-lys-induced Neutrophil Function |

| Cyclosporin A (CsA) | Selective antagonist of FPR, inhibits ligand binding. nih.gov | Inhibits degranulation, chemotaxis, and calcium mobilization. nih.gov |

| Cyclosporin H (CsH) | Potent and selective competitive antagonist of FPR1. oup.comnih.gov | Potently inhibits various neutrophil functions stimulated by formyl peptides. oup.com |

Analogs, Derivatives, and Advanced Research Methodologies Employing N Formyl Nle Leu Phe Nle Tyr Lys

Development and Application of Fluorescently Labeled N-Formyl-nle-leu-phe-nle-tyr-lys Analogs

To visualize and quantify the interaction of N-Formyl-nle-leu-phe-nle-tyr-lys with its cellular receptors, scientists have synthesized derivatives by attaching reporter molecules. These labeled analogs are indispensable tools for a variety of in vitro assays.

Fluorescein (B123965) Isothiocyanate (FITC) Conjugates for Imaging and Binding Assays

A key tool in the study of this peptide is its conjugation to fluorescein isothiocyanate (FITC), creating the fluorescent analog N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein. This green-fluorescent compound allows for direct observation of the peptide as it binds to and is processed by cells, particularly neutrophils. It is widely used to investigate the fMLF receptor through fluorescence microscopy and flow cytometry. whiterose.ac.uk

Research utilizing this FITC conjugate has provided precise, real-time measurements of ligand-receptor dynamics on human neutrophils. These studies have successfully discriminated between receptor-bound and free ligands, enabling a detailed characterization of the binding process. Key findings from these analyses include the determination that resting neutrophils possess approximately 53,000 formyl peptide receptors on their surface. The binding and subsequent internalization of the ligand are dynamic processes influenced by temperature. While internalization is halted at 4°C, it proceeds rapidly at 37°C following a brief latency period. Furthermore, the dissociation of the ligand-receptor complex changes over time, suggesting a temperature-dependent alteration in the affinity of the complex.

| Parameter | Value | Conditions |

|---|---|---|

| Receptor Number per Cell | 53,000 ± 13,000 | Resting human neutrophils |

| Dissociation Constant (Kd) | ~0.6 ± 0.2 nM | - |

| Association Rate Constant (k_on) | ~3 x 10⁸ M⁻¹ min⁻¹ | 4°C |

| Association Rate Constant (k_on) | ~10⁹ M⁻¹ min⁻¹ | 37°C |

| Initial Internalization Rate | ~24% of occupied receptors/min | 37°C, after 20-30s latency |

| Dissociation Half-Life (t½) | ~1-5 min | After short association periods |

| Dissociation Half-Life (t½) | >30 min | After long association periods (e.g., 30 min at 15°C) |

Radioiodinated Derivatives for Radioligand Binding Studies

For highly sensitive and quantitative binding assays, radioiodinated versions of N-Formyl-nle-leu-phe-nle-tyr-lys have been developed. Specifically, a ¹²⁵I-labeled analog has been instrumental in characterizing the formyl peptide receptor. These radioligands are crucial for studies involving receptor expression in heterologous systems, such as Xenopus laevis oocytes.

In one key application, oocytes were injected with messenger RNA (mRNA) encoding the fMLP receptor. The subsequent expression of the receptor was confirmed by demonstrating specific binding of the ¹²⁵I-labeled N-Formyl-nle-leu-phe-nle-tyr-lys analog. This methodology allows for the definitive identification and functional characterization of receptor cDNA clones, providing a clear link between a specific gene product and its ligand-binding function. While radioactive probes are highly sensitive, their use is less conducive to high-throughput screening (HTS) methods compared to fluorescent alternatives. nih.gov

Advanced Methodologies for Assessing Biological Activity and Receptor Interactions of N-Formyl-nle-leu-phe-nle-tyr-lys

Evaluating the biological impact of N-Formyl-nle-leu-phe-nle-tyr-lys requires a suite of quantitative assays that can measure everything from cell migration to the activation of complex intracellular signaling networks.

Quantitative Chemotaxis Assays

As a potent synthetic chemotactic peptide, a primary function of N-Formyl-nle-leu-phe-nle-tyr-lys is to induce the directed migration of immune cells, such as neutrophils. caymanchem.com The biological activity of this and related formyl peptides is frequently quantified using chemotaxis assays. sigmaaldrich.comsigmaaldrich.com

A classic method employed for this purpose is the Zigmond chamber assay. In this setup, a stable, linear concentration gradient of the chemoattractant is established, and the movement of individual cells is observed and recorded over time. This allows for a detailed analysis of cellular behavior in response to the peptide. Another common method is the Boyden chamber assay, where cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the peptide. The number of cells that migrate through the membrane toward the chemoattractant is quantified to determine the peptide's chemotactic potency.

Spectrofluorometric and Flow Cytometric Receptor Binding Analyses

The fluorescent analogs described previously are central to advanced receptor binding analyses. Both spectrofluorometry and flow cytometry offer powerful means to study the ligand-receptor interaction in real-time and in a quantitative manner.

Spectrofluorometric Analysis: This technique can be used to discriminate between free and receptor-bound fluorescent ligands. One approach involves using a high-affinity antibody to fluorescein. The antibody effectively quenches the fluorescence of the free, unbound peptide in solution, allowing the signal from the remaining cell-bound peptide to be measured accurately.

Flow Cytometric Analysis: Flow cytometry is exceptionally well-suited for these studies as it analyzes individual cells within a large population. It can directly measure the amount of fluorescent peptide bound to the cell surface, thereby discriminating cell-associated fluorescence from that of the free ligand in the surrounding medium. This method is ideal for high-throughput screening (HTS) and allows for the determination of binding affinities (Kd) and the number of receptors on a per-cell basis. nih.govu-tokyo.ac.jp

Measurement of Intracellular Signaling Pathway Components (e.g., Calcium Flux, Immunoblotting for MAPKs, Akt)

Binding of N-Formyl-nle-leu-phe-nle-tyr-lys to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular signals that mediate the cellular response. nih.gov Measuring the components of these pathways is key to understanding the peptide's mechanism of action.

Calcium Flux: One of the earliest events following receptor activation is a rapid and transient increase in the concentration of intracellular free calcium ([Ca²⁺]i). nih.gov This is measured using calcium-sensitive fluorescent dyes. The process involves both the release of Ca²⁺ from intracellular stores and an influx of Ca²⁺ from the extracellular environment through receptor-dependent channels in the plasma membrane.

Immunoblotting for MAPKs and Akt: Downstream of calcium signaling and G-protein activation are several critical protein kinase cascades. The activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 MAPK, and the serine/threonine kinase Akt (also known as Protein Kinase B) are hallmarks of formyl peptide receptor signaling. nih.govresearchgate.netnih.gov The standard method to measure the activation of these kinases is immunoblotting, or Western blotting. This technique uses specific antibodies to detect the phosphorylated (activated) forms of these proteins in cell lysates, providing a quantitative measure of pathway engagement. researchgate.netnih.gov

| Methodology | Biological Activity Measured | Key Signaling Component / Process |

|---|---|---|

| Quantitative Chemotaxis Assay (e.g., Zigmond, Boyden chamber) | Cell Migration | Chemotaxis |

| Spectrofluorometry / Flow Cytometry | Receptor Binding & Internalization | Ligand-Receptor Kinetics (Kd, Kon, Koff) |

| Calcium Imaging / Fluorometry | Intracellular Ion Mobilization | [Ca²⁺]i Flux |

| Immunoblotting (Western Blot) | Signal Transduction Pathway Activation | Phosphorylation of p38 MAPK, Akt |

Structure-Activity Relationship (SAR) Studies of N-Formyl-nle-leu-phe-nle-tyr-lys and its Modified Peptides

The biological activity of N-Formyl-nle-leu-phe-nle-tyr-lys is intrinsically linked to its specific amino acid sequence and modifications. Structure-activity relationship (SAR) studies have been instrumental in dissecting the roles of individual components of the peptide, revealing critical features for receptor binding and activation.

A foundational element for the activity of this peptide is the N-terminal formyl group. Research has demonstrated that the non-formylated counterpart of the peptide, Nle-leu-phe-nle-tyr-lys, fails to inhibit the binding of the formylated version to its receptor, underscoring the essential nature of the formyl moiety for receptor recognition. nih.gov This observation is a cornerstone of the SAR for this class of peptides.

The high affinity of N-Formyl-nle-leu-phe-nle-tyr-lys for the formyl peptide receptor 1 (FPR1) has been quantified, with a reported dissociation constant (Kd) of 2.2 nM. caymanchem.com This potent binding is a culmination of the contributions of each amino acid in the sequence. While comprehensive SAR studies involving systematic substitution of each residue in N-Formyl-nle-leu-phe-nle-tyr-lys are not extensively documented in publicly available literature, the principles derived from the archetypal FPR agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLP), provide valuable insights. For instance, the phenylalanine residue is known to be crucial, with its carbonyl group thought to interact directly with the receptor. nih.gov

Furthermore, the use of modified versions of N-Formyl-nle-leu-phe-nle-tyr-lys has been pivotal in experimental settings. The peptide has been labeled with radioactive isotopes (¹²⁵I) and fluorescent markers to facilitate binding assays and visualize receptor internalization. nih.govnih.gov Covalent affinity labeling has also been achieved using derivatives of N-Formyl-nle-leu-phe-nle-tyr-lys, such as those modified with Nε-4-azido-2-nitrophenyl or Nε-bromoacetyl groups, to irreversibly bind to and identify the receptor protein. nih.gov

| Compound/Analog | Key Structural Feature(s) | Receptor Affinity/Activity | Reference(s) |

| N-Formyl-nle-leu-phe-nle-tyr-lys | N-formyl group, specific hexapeptide sequence | Potent FPR1 agonist (Kd = 2.2 nM) | caymanchem.com |

| Nle-leu-phe-nle-tyr-lys | Lacks N-formyl group | Does not inhibit binding of the formylated peptide | nih.gov |

| Iodinated N-Formyl-nle-leu-phe-nle-tyr-lys | Contains ¹²⁵I for radiolabeling | Retains full biological activity (EC₅₀ of 0.4 nM in a human neutrophil chemotaxis assay) | nih.gov |

| Fluorescein-labeled N-Formyl-nle-leu-phe-nle-tyr-lys | Conjugated to a fluorescent dye | Used to monitor FPR internalization | caymanchem.com |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Prototypical N-formylated tripeptide | Potent FPR1 agonist | nih.gov |

Computational Approaches in Ligand-Receptor Modeling for N-Formyl-nle-leu-phe-nle-tyr-lys

To complement experimental data, computational modeling has emerged as a powerful tool for elucidating the intricate interactions between N-Formyl-nle-leu-phe-nle-tyr-lys and the formyl peptide receptor. These in silico methods provide a dynamic and three-dimensional perspective of the ligand-receptor complex, guiding the design of novel agonists and antagonists.

A primary computational technique employed is homology modeling . Given the absence of a crystal structure for the formyl peptide receptor for some time, its structure was often modeled based on the known structure of other G protein-coupled receptors, such as bovine rhodopsin. These models serve as a structural framework to simulate the docking of ligands like N-Formyl-nle-leu-phe-nle-tyr-lys.

Ligand docking simulations are then used to predict the preferred binding orientation and conformation of the peptide within the receptor's binding pocket. These simulations can identify key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand, thereby stabilizing the complex.

Furthermore, pharmacophore modeling has been instrumental in defining the essential chemical features required for a molecule to bind to and activate the formyl peptide receptor. By analyzing the structures of a range of known agonists, including peptides like N-Formyl-nle-leu-phe-nle-tyr-lys and other non-peptide ligands, a pharmacophore model can be constructed. This model represents the spatial arrangement of key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for biological activity. Such models are invaluable for virtual screening of compound libraries to identify novel FPR ligands.

Computational structure-activity relationship (SAR) analysis has also been successfully applied to FPR agonists. nih.gov This involves using statistical and machine learning methods to build models that can predict the biological activity of compounds based on their chemical structures. By analyzing a dataset of compounds with known activities, these models can identify molecular descriptors that are positively or negatively correlated with agonist potency, providing further insights into the structural requirements for receptor activation. nih.gov While not always specific to N-Formyl-nle-leu-phe-nle-tyr-lys, the principles and methodologies are directly applicable to understanding its interaction with the receptor.

Emerging Research Areas and Therapeutic Implications of Formyl Peptide Receptor Modulation

N-Formyl-nle-leu-phe-nle-tyr-lys as a Research Probe for Formyl Peptide Receptor-Targeted Therapies

The synthetic hexapeptide, N-Formyl-nle-leu-phe-nle-tyr-lys (fNLFNYK), has emerged as a critical tool for investigating the function and therapeutic potential of formyl peptide receptors. lktlabs.com As a potent FPR agonist, fNLFNYK has been instrumental in elucidating the intricate mechanisms of FPR signaling and trafficking. medchemexpress.comabmole.com

One of the primary applications of fNLFNYK is in studying the binding and internalization of FPRs. Researchers have synthesized fluorescently labeled analogs of this peptide, such as those conjugated with fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) (TAMRA). nih.govpubcompare.ai These fluorescent probes allow for the direct visualization and quantification of receptor-ligand interactions on the surface of living cells, as well as the subsequent internalization of the receptor-ligand complex. nih.gov For instance, studies using fNLFNYK-TAMRA have observed the rapid aggregation and internalization of the fluorescent peptide, providing visual evidence of receptor-mediated endocytosis. nih.gov

The high affinity and selectivity of fNLFNYK for FPR1 over other FPR subtypes make it a particularly valuable research probe. nih.gov This selectivity allows for the specific investigation of FPR1-mediated pathways, distinguishing its effects from those mediated by FPR2 or FPR3. For example, iodinated fNLFNYK was found to retain full biological activity with a very high affinity (EC50 of 0.4 nM) in a human neutrophil chemotaxis assay, highlighting its potency at FPR1. nih.gov Saturation binding studies using fluorescein-labeled fNLFNYK on human fetal lens epithelial cells revealed approximately 2,500 specific binding sites with a high affinity (KD ~ 0.5 nM), further demonstrating its utility in characterizing FPR1 expression and binding kinetics on various cell types. nih.gov

By utilizing fNLFNYK and its derivatives, researchers can effectively probe the structural and mechanistic aspects of the peptide-receptor interaction, which is crucial for the design and development of novel FPR-targeted therapies. nih.gov

Investigation of Formyl Peptide Receptor Modulators and their Clinical Potential

The investigation into FPR modulators, both agonists and antagonists, has revealed their significant therapeutic potential across a spectrum of diseases, primarily those with an inflammatory component. tandfonline.comtandfonline.comnih.gov The dual nature of FPR signaling, where activation can be either pro-inflammatory or pro-resolving depending on the receptor subtype and the specific ligand, offers a nuanced approach to therapeutic intervention. frontiersin.org

FPR1 antagonists are being explored for their ability to mitigate excessive inflammation. tandfonline.com By blocking the pro-inflammatory signals mediated by FPR1, these antagonists can reduce neutrophil recruitment and the production of reactive oxygen species (ROS) at sites of inflammation. tandfonline.com Conversely, FPR2 agonists have shown promise in promoting the resolution of chronic inflammation and facilitating tissue repair. tandfonline.com The neuroprotective effects of FPR2 agonists are also an active area of research, with potential applications in neurodegenerative conditions. tandfonline.com

Recent patent reviews have highlighted a number of small-molecule modulators targeting FPR1 and FPR2 for various inflammatory conditions. tandfonline.comnih.gov These compounds are being investigated for their potential in treating diseases such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, and inflammatory bowel disease. nih.gov

The table below summarizes some of the key findings from investigations into various FPR modulators and their potential clinical applications.

| Modulator Type | Target Receptor | Potential Therapeutic Application | Key Findings |

| FPR1 Antagonists | FPR1 | Inflammatory Diseases, Oncology | Can mitigate excessive inflammation by interfering with FPR1-dependent signaling, reducing neutrophil infiltration and ROS production. tandfonline.com Elevated FPR1 expression in some tumors is linked to increased invasiveness, suggesting a therapeutic target. tandfonline.comtandfonline.com |

| FPR2 Agonists | FPR2 | Chronic Inflammation, Tissue Repair, Neurodegenerative Diseases | Have demonstrated efficacy in resolving chronic inflammation and promoting tissue repair. tandfonline.com Show neuroprotective effects and may delay disease progression in conditions like Alzheimer's. tandfonline.com |

| Small-Molecule Modulators | FPR1 and FPR2 | Inflammatory Lung Diseases, Ischemia-Reperfusion Injury, Sepsis | A growing number of patented small molecules are being developed to target FPRs for a range of inflammatory conditions. nih.gov |

| Peptidomimetics | FPR1 | Inflammatory Disorders | Template-fixed peptidomimetics have been developed as FPR1 modulators. nih.gov |

| Natural Compounds | FPR1 | Inflammatory Conditions | Derivatives of natural compounds like flavonoids and triterpenes have been shown to act as FPR1 antagonists. tandfonline.comtandfonline.com |

This table is for informational purposes only and does not constitute medical advice.

Potential for Manipulating Cellular Adhesion and Migration in Therapeutic Contexts through Formyl Peptide Receptor Activation or Inhibition

The activation of formyl peptide receptors is a key driver of cellular adhesion and migration, particularly of leukocytes, to sites of inflammation and infection. nih.govnih.gov This process is fundamental to the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases. nih.gov Consequently, the ability to manipulate these cellular processes through FPR activation or inhibition holds significant therapeutic potential.

FPR activation on immune cells like neutrophils triggers a signaling cascade involving G proteins, phospholipase C (PLC), and phosphoinositide-3 kinase (PI3K). frontiersin.orgnih.gov This leads to an increase in intracellular calcium, rearrangement of the actin cytoskeleton, and ultimately, directed cell movement, or chemotaxis. frontiersin.org By using specific FPR agonists, it is possible to enhance the migration of immune cells to a site of infection to bolster the immune response.

Conversely, in inflammatory conditions where excessive leukocyte infiltration causes tissue damage, inhibiting FPRs can be beneficial. FPR antagonists can block the chemotactic signals that recruit inflammatory cells, thereby reducing inflammation and preventing further injury. tandfonline.com This approach is being explored for a variety of inflammatory disorders.

The role of FPRs in cellular adhesion is also a critical aspect of their function. FPR activation can modulate the expression and activity of adhesion molecules on both leukocytes and endothelial cells, facilitating the process of leukocyte extravasation from the bloodstream into tissues. nih.gov Therapeutic manipulation of this process could involve either enhancing adhesion to promote immune surveillance or inhibiting it to reduce inflammatory cell accumulation.

Furthermore, the influence of FPRs extends beyond immune cells. For example, FPR1 activation has been shown to promote the migration and proliferation of enterocytes, suggesting a role in mucosal repair in the colon. nih.gov This highlights the potential for FPR-targeted therapies to influence tissue repair and regeneration by modulating the migration of non-immune cells.

The intricate and often opposing roles of different FPR subtypes add another layer of complexity and therapeutic opportunity. For instance, while FPR1 activation is generally pro-inflammatory, FPR2 can mediate anti-inflammatory and pro-resolving signals. nih.gov This allows for the development of highly specific therapeutic strategies, such as using an FPR2 agonist to promote the resolution of inflammation while simultaneously using an FPR1 antagonist to curb the initial inflammatory influx.

Q & A

Q. What is the molecular mechanism of N-Formyl-nle-leu-phe-nle-tyr-lys in activating formyl peptide receptors (FPRs)?

Answer: The peptide binds to FPRs, which are G-protein-coupled receptors (GPCRs) expressed on immune cells like neutrophils and monocytes. This interaction triggers intracellular signaling cascades involving calcium mobilization, MAPK pathways, and NADPH oxidase activation, leading to chemotaxis, phagocytosis, and respiratory burst . To confirm receptor specificity, researchers often use competitive binding assays with radiolabeled ligands (e.g., N-Formyl-Met-Leu-Phe), FPR knockout cell lines, or inhibitors like cyclosporin H .

Q. How is N-Formyl-nle-leu-phe-nle-tyr-lys synthesized, and what are its critical purity criteria?

Answer: The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

Resin selection : Rink amide resin for C-terminal amidation.

Nle substitution : Norleucine (Nle) replaces methionine to prevent oxidation-induced instability.

Formylation : The N-terminal amino group is formylated using formic acid/acetic anhydride.

Purity (>95%) is validated via reverse-phase HPLC and mass spectrometry. Contaminants (e.g., deletion sequences) must be <2% to avoid off-target effects .

Q. What experimental models are suitable for studying its chemoattractant activity?

Answer:

- In vitro : Human neutrophil migration assays (Boyden chamber or transwell systems) with dose-response curves (typical EC₅₀: 1–10 nM).

- Ex vivo : Calcium flux measurements in FPR-transfected HEK293 cells using fluorescent dyes (e.g., Fluo-4).

- Controls : Include scrambled peptides or FPR antagonists (e.g., WRW4) to validate specificity .

Q. How does the substitution of Nle impact receptor binding compared to native methionine-containing peptides?

Answer: Nle (norleucine) eliminates sulfur-related oxidation while maintaining hydrophobic interactions with FPRs. This substitution enhances peptide stability without significantly altering binding affinity. Comparative studies using N-Formyl-Met-Leu-Phe show <10% difference in EC₅₀ values for neutrophil activation .

Advanced Research Questions

Q. How can contradictory data on FPR subtype activation (FPR1 vs. FPR2) be resolved?

Answer: Discrepancies arise from differences in:

- Cell type : FPR1 dominates in neutrophils, while FPR2 is upregulated in monocytes.

- Species specificity : Human FPRs have distinct ligand preferences compared to murine homologs.

To address this:

Use subtype-selective agonists/antagonists (e.g., MMK-1 for FPR2).

Employ CRISPR-edited cell lines to isolate subtype-specific responses.

Validate cross-reactivity via radioligand displacement assays .

Q. What structural modifications optimize N-Formyl-nle-leu-phe-nle-tyr-lys for targeted drug delivery?

Answer:

Q. How do post-translational modifications (e.g., phosphorylation) affect its bioactivity?

Answer: Phosphorylation of tyrosine residues (e.g., Tyr in position 5) can reduce FPR binding affinity by altering electrostatic interactions. To study this:

Synthesize phosphorylated analogs and compare activity via calcium mobilization assays.

Use phosphatase inhibitors (e.g., sodium orthovanadate) in cell-based assays to assess endogenous modification effects .

Q. What are the limitations of using this peptide in animal models of inflammation?

Answer:

- Species variability : Murine FPRs have lower affinity for human-specific ligands.

- Rapid clearance : Short half-life (<30 minutes) in circulation due to renal filtration.

Solutions:

Use humanized FPR transgenic mice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.